molecular formula C8H9Cl3N2 B2660653 2-(2,4-Dichlorophenyl)acetimidamide CAS No. 310466-16-1

2-(2,4-Dichlorophenyl)acetimidamide

Cat. No.: B2660653
CAS No.: 310466-16-1
M. Wt: 239.52
InChI Key: YWQFUOSTIJIKRY-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenyl)acetimidamide is an organic compound with the molecular formula C₈H₈Cl₂N₂. It is a derivative of benzene, where the benzene ring is substituted with two chlorine atoms at the 2 and 4 positions, and an acetimidamide group at the 1 position. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(2,4-Dichlorophenyl)acetimidamide can be synthesized through the reaction of 2,4-dichlorobenzonitrile with ammonia in the presence of ethanol. The reaction typically involves the following steps:

  • Dissolve 2,4-dichlorobenzonitrile in ethanol.
  • Saturate the solution with hydrochloric acid gas at 0°C.
  • Allow the solution to warm to room temperature and react for 18 hours.
  • Remove the solvent under reduced pressure.
  • Suspend the resulting white residue in ethanol and cool to 0°C.
  • Introduce ammonia gas to complete the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reagents and reaction conditions but utilizes industrial-grade equipment to ensure efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichlorophenyl)acetimidamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other functional groups.

    Reduction Reactions: The compound can be reduced to form different derivatives.

    Oxidation Reactions: Oxidation can lead to the formation of new compounds with different properties.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO₄) are employed.

Major Products Formed

    Substitution Reactions: Products include various substituted benzene derivatives.

    Reduction Reactions: Products include reduced forms of the original compound.

    Oxidation Reactions: Products include oxidized derivatives with different functional groups.

Scientific Research Applications

2-(2,4-Dichlorophenyl)acetimidamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biological systems.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of 2-(2,4-Dichlorophenyl)acetimidamide involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-Dichlorophenoxy)acetic acid: A related compound with similar structural features but different functional groups.

    2,4-Dichlorobenzonitrile: The precursor used in the synthesis of 2-(2,4-Dichlorophenyl)acetimidamide.

    2,4-Dichloroacetophenone: Another related compound with similar chemical properties.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

2-(2,4-dichlorophenyl)ethanimidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2N2/c9-6-2-1-5(3-8(11)12)7(10)4-6/h1-2,4H,3H2,(H3,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUKFRPZKURKTQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CC(=N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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